2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde
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Overview
Description
2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction. In this reaction, 4-oxo-4H-1-benzopyran-3-carbaldehyde is reacted with tert-butyl acetoacetate in the presence of a base such as piperidine . The reaction is typically carried out at room temperature and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carboxylic acid.
Reduction: 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-methanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with similar structural features but different functional groups.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile: A compound with a similar tert-butyl group but different core structure.
Uniqueness
2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
94127-37-4 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-tert-butyl-4-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-14(2,3)12-7-11(16)10-6-4-5-9(8-15)13(10)17-12/h4-8H,1-3H3 |
InChI Key |
UZJPXBJSYNZFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2=CC=CC(=C2O1)C=O |
Origin of Product |
United States |
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